molecular formula C22H22N4O4S2 B12471437 Ethyl 4-(2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B12471437
M. Wt: 470.6 g/mol
InChI Key: ZLVVKSHUMBXADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, holds significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form 3-phenylpropanamido-1,3,4-thiadiazole. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with other thiadiazole derivatives, such as:

The uniqueness of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl 4-(2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS Number: 477213-72-2) is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4S2. The compound features a thiadiazole ring, which is integral to its biological activity. The presence of the thiadiazole structure has been associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of thiadiazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated moderate to excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainActivity
Compound AE. coliModerate
Compound BS. aureusExcellent

This suggests that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in various cancer models:

  • In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549). The results indicated significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like cisplatin .
Cell LineIC50 (μM)Comparison to Cisplatin
MDA-MB-2313.3More potent
HT-2934.71Comparable
A54942.67Comparable

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also attracted attention in pharmacological research:

  • Mechanism of Action : The mechanism by which these compounds exert anticonvulsant effects is believed to involve modulation of neurotransmitter systems and ion channels . In vivo studies using maximal electroshock seizure (MES) models have shown that certain derivatives exhibit significant protective effects against seizures.
ModelStandard DrugTest CompoundResult
MESSodium ValproateThiadiazole DerivativeSignificant protection

This suggests that this compound may be a viable candidate for developing new anticonvulsant medications.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4S2/c1-2-30-20(29)16-9-11-17(12-10-16)23-19(28)14-31-22-26-25-21(32-22)24-18(27)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

ZLVVKSHUMBXADC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.